molecular formula C11H16BN3O4 B11756448 5-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

5-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B11756448
M. Wt: 265.08 g/mol
InChI Key: RZZBZVXUOALMBY-UHFFFAOYSA-N
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Description

5-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a nitro group, a pyridine ring, and a dioxaborolane moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves nucleophilic substitution reactions. One common method includes the reaction of 5-nitro-2-chloropyridine with tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate).

Major Products Formed

Scientific Research Applications

5-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of enzyme inhibitors and fluorescent probes.

    Medicine: Investigated for its potential as a drug candidate in the treatment of cancer and microbial infections.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 5-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The boronic ester group can form reversible covalent bonds with diols, making it useful in enzyme inhibition and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to its combination of a nitro group and a boronic ester group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various fields of research .

Properties

Molecular Formula

C11H16BN3O4

Molecular Weight

265.08 g/mol

IUPAC Name

5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C11H16BN3O4/c1-10(2)11(3,4)19-12(18-10)8-5-7(15(16)17)6-14-9(8)13/h5-6H,1-4H3,(H2,13,14)

InChI Key

RZZBZVXUOALMBY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2N)[N+](=O)[O-]

Origin of Product

United States

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